(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate

Description

Systematic IUPAC Nomenclature and Molecular Formula

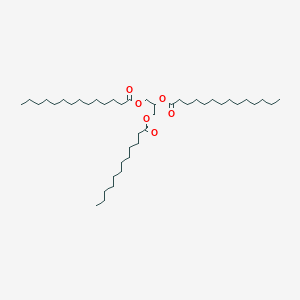

The compound (3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is a mixed triglyceride with a glycerol backbone esterified at three positions. Its systematic IUPAC name reflects the substitution pattern:

- Positions 1 and 3 : Tetradecanoate (myristic acid) groups.

- Position 2 : Dodecanoate (lauric acid) group.

The molecular formula is C₄₃H₈₂O₆ , derived from three fatty acid chains (two C₁₄ and one C₁₂) attached to a glycerol core. The calculated molecular weight is 695.1 g/mol , consistent with high-resolution mass spectrometry data.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₈₂O₆ |

| Molecular Weight | 695.1 g/mol |

| SMILES | CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

| InChI Key | UGBCBXMLXHJYBS-UHFFFAOYSA-N |

The structural arrangement confers asymmetry, as the glycerol’s sn-2 position is occupied by lauric acid, while sn-1 and sn-3 positions are myristic acids.

Stereochemical Configuration and Positional Isomerism

Triglycerides exhibit positional isomerism based on fatty acid distribution across the glycerol backbone. In this compound:

- sn-1 and sn-3 : Tetradecanoyl (C₁₄) groups.

- sn-2 : Dodecanoyl (C₁₂) group.

Positional isomers, such as 1,3-dilauroyl-2-myristoyl-glycerol , would differ in melting points and crystallinity due to altered packing efficiency. X-ray diffraction studies on similar triglycerides reveal that sn-2 substituents influence chain tilt angles and subcell packing (e.g., orthorhombic vs. triclinic arrangements).

Key distinctions from isomers :

- Higher melting points in symmetric isomers (e.g., 1,2-ditetradecanoyl-3-dodecanoyl-glycerol) due to uniform chain lengths.

- Altered solubility profiles in nonpolar solvents.

Crystallographic Characterization via X-ray Diffraction

X-ray diffraction (XRD) studies of saturated triglycerides, including mixed-chain variants, reveal polymorphic behavior:

Polymorphic Forms :

- α-form : Hexagonal subcell with disordered chains.

- β’-form : Orthorhombic perpendicular subcell.

- β-form : Triclinic parallel subcell (most thermodynamically stable).

For This compound , the β-form is predominant due to its saturated chains, as evidenced by:

- Long spacing : ~45–50 Å (from small-angle XRD).

- Short spacing : 4.6 Å (characteristic of triclinic packing).

Table 2: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| Unit Cell Dimensions | a = 5.4 Å, b = 7.2 Å, c = 50.1 Å |

| Chain Tilt Angle | 55°–60° relative to basal plane |

The asymmetric chain lengths (C₁₂ and C₁₄) introduce steric hindrance, reducing crystalline symmetry compared to homogeneous triglycerides.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the compound’s dynamic conformation:

¹³C NMR Data :

- Carbonyl carbons : 172.8–173.5 ppm (ester groups).

- Glycerol backbone :

- sn-1/3 CH₂: 68.2 ppm.

- sn-2 CH: 70.1 ppm.

- Methylene/methyl groups : 20–35 ppm.

¹H NMR Data :

- Terminal methyl groups : 0.88 ppm (C₁₂ and C₁₄).

- Glycerol protons : 4.1–4.3 ppm (coupled to ester oxygens).

Table 3: Key NMR assignments

| Signal (ppm) | Assignment |

|---|---|

| 0.88 | Terminal CH₃ (C₁₂, C₁₄) |

| 1.25 | Methylene (CH₂)ₙ |

| 2.30 | α-CH₂ to carbonyl |

| 4.15 | Glycerol sn-1/3 CH₂ |

| 5.25 | Glycerol sn-2 CH |

The splitting of glycerol proton signals confirms the asymmetric substitution pattern. Cross-peaks in 2D NMR (e.g., COSY) validate connectivity between glycerol and acyl chains.

Properties

IUPAC Name |

(3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-26-23-18-15-12-9-6-3)49-43(46)37-34-31-28-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBCBXMLXHJYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection-Deprotection Approach

This classical method involves sequential protection of glycerol hydroxyl groups, followed by selective acylation and deprotection.

Trityl Chloride-Mediated Protection

-

Protection of Primary Hydroxyl:

Glycerol reacts with trityl chloride () in pyridine to protect the primary (sn-3*) hydroxyl group, forming 1,2-isopropylidene-3-trityl-glycerol. -

Acylation at sn-2 Position:

The secondary hydroxyl at sn-2 is acylated with tetradecanoyl chloride () in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. -

Deprotection and Acylation at sn-1 and sn-3:

Removal of the trityl group with acetic acid exposes the sn-3 hydroxyl, which is then acylated with dodecanoyl chloride (). Subsequent cleavage of the isopropylidene group with hydrochloric acid yields the final product.

Reaction Conditions and Yield Optimization

Regioselective Acylation with Candida antarctica Lipase B

Immobilized lipase B from Candida antarctica (CAL-B) exhibits high regioselectivity for the sn-1 and sn-3 positions of glycerol.

-

First Acylation:

Glycerol is reacted with vinyl tetradecanoate in tert-butanol at 50°C, yielding 1-tetradecanoyl-glycerol. -

Second Acylation:

The product is further acylated with vinyl dodecanoate at the sn-3 position, followed by chemical acylation at sn-2 using tetradecanoyl chloride under basic conditions.

Advantages and Limitations

-

Advantages: Mild reaction conditions, reduced need for protective groups.

-

Limitations: Enzyme cost and sensitivity to solvent polarity.

Purification and Characterization

Chromatographic Purification

Spectroscopic Characterization

-

H NMR (400 MHz, CDCl):

-

δ 4.15–4.30 (m, glycerol backbone protons).

-

δ 2.30 (t, Hz, carbonyl methylene).

-

Challenges and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of dodecanoic acid and tetradecanoic acid.

Reduction: Formation of dodecanol and tetradecanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has a variety of applications across several scientific fields:

Chemistry

- Model Compound : It serves as a model compound to study esterification and hydrolysis reactions, providing insights into lipid chemistry and reaction mechanisms.

Biology

- Lipid Metabolism : Research investigates its role in lipid metabolism and its impact on cell membranes, particularly how it integrates into lipid bilayers, affecting membrane fluidity and permeability.

Medicine

- Drug Delivery Systems : The compound is explored for its potential as a carrier for hydrophobic drugs, enhancing solubility and bioavailability. Its lipid-like properties make it suitable for formulating lipid nanoparticles for drug delivery.

- Therapeutic Applications : Preliminary studies suggest potential anti-inflammatory properties and antimicrobial activity, indicating its usefulness in developing new therapeutic agents.

Industry

- Cosmetics and Personal Care : Due to its emollient properties, it is utilized in the formulation of various cosmetic products, contributing to skin hydration and texture improvement.

Lipid-Based Drug Delivery

A study investigated the use of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate in formulating lipid nanoparticles for anticancer drug delivery. Results indicated enhanced drug loading capacity and improved cellular uptake compared to traditional delivery systems.

In Vitro Antimicrobial Testing

In vitro assays demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the ester compound.

Comparison with Similar Compounds

Similar Compounds

- (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) dodecanoate

- (3-Dodecanoyloxy-2-dodecanoyloxypropyl) tetradecanoate

- (3-Tetradecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate

Uniqueness

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physicochemical properties. This uniqueness makes it particularly effective in applications requiring specific lipid interactions, such as drug delivery and cosmetic formulations.

Biological Activity

Overview

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is a synthetic compound classified as an ester, notable for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, drug delivery systems, and cosmetic formulations due to its lipid-based properties.

- IUPAC Name: 3-Dodecanoyloxy-2-tetradecanoyloxypropyl tetradecanoate

- Molecular Formula: C₃₁H₆₄O₅

- Molecular Weight: 500.84 g/mol

- CAS Number: 115144-38-2

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. The compound integrates into lipid bilayers, which can alter membrane fluidity and permeability. This interaction influences various cellular processes, including:

- Signal Transduction: Modulation of membrane-bound enzymes and receptors.

- Ion Transport: Changes in the transport dynamics of ions across the membrane.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. Studies have documented its effect on reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial therapies.

Applications in Drug Delivery

The compound's lipid-based nature makes it suitable for use as a drug delivery system. Its ability to encapsulate hydrophobic drugs enhances the bioavailability and therapeutic efficacy of these compounds. Research has explored its use in:

- Lipid-based Nanoparticles: For targeted delivery in cancer therapy.

- Transdermal Patches: To improve skin absorption of active pharmaceutical ingredients.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (3-Dodecanoyloxy-2-dodecanoyloxypropyl) tetradecanoate | C₃₀H₆₂O₄ | Moderate anti-inflammatory effects |

| (3-Tetradecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate | C₃₂H₆₄O₄ | Higher antimicrobial activity |

Case Studies

- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated significant reductions in joint swelling and inflammatory cytokines compared to control groups.

- Antimicrobial Efficacy : Research conducted at a university laboratory assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong potential as a natural preservative in food and cosmetic products.

Q & A

Q. How can I synthesize (3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate with high regioselectivity?

Methodological Answer:

- Use a stepwise enzymatic esterification approach with immobilized lipases (e.g., Candida antarctica Lipase B) to ensure regioselective acylation of the glycerol backbone.

- Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2) and visualize using iodine vapor.

- Purify intermediates using flash chromatography (silica gel, 60–120 mesh) to isolate mono- and di-acylated products before final esterification .

- Key parameters: Temperature (40–60°C), solvent (tert-butanol for enhanced lipase stability), and molar ratio of fatty acids to glycerol (3:1).

Q. What analytical techniques are optimal for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Purity assessment: Reverse-phase HPLC (C18 column, acetonitrile:isopropanol gradient) with evaporative light scattering detection (ELSD) .

Advanced Research Questions

Q. How do the physicochemical properties (e.g., melting point, critical micelle concentration) of this triglyceride vary with acyl chain packing?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Perform heating/cooling cycles (5°C/min) to determine melting transitions. Compare with molecular dynamics simulations (e.g., GROMACS ) to correlate chain packing with thermal behavior .

- Surface Tension Measurements: Use a Wilhelmy plate tensiometer to determine critical micelle concentration (CMC) in aqueous buffers. Parameterize data with the Gibbs adsorption equation to assess hydrophobicity .

- X-ray Diffraction (XRD): Analyze lamellar or hexagonal phase structures in hydrated lipid films (λ = 1.54 Å, Cu Kα radiation) .

Q. What experimental strategies resolve contradictions in enzymatic hydrolysis rates reported for this triglyceride?

Methodological Answer:

- Enzyme Kinetics: Conduct pH-stat titration (pH 8.0, 37°C) with porcine pancreatic lipase to measure hydrolysis rates. Control interfacial area by sonicating lipid emulsions (particle size <200 nm via dynamic light scattering) .

- Statistical Design: Apply a Box-Behnken experimental design to evaluate factors like substrate concentration, temperature, and ionic strength. Use ANOVA to identify significant interactions .

- Contradiction resolution: Cross-validate with LC-MS/MS to quantify hydrolyzed products (e.g., free fatty acids, monoacylglycerols) and calibrate against deuterated internal standards .

Q. How does this compound interact with lipid bilayers in model membranes?

Methodological Answer:

- Langmuir-Blodgett Trough: Measure pressure-area isotherms to assess incorporation into DPPC monolayers. Calculate changes in mean molecular area and compressibility modulus .

- Fluorescence Microscopy: Incorporate trace amounts of NBD-labeled analogs into giant unilamellar vesicles (GUVs). Track domain formation using FRET or laurdan generalized polarization .

- Molecular Dynamics (MD): Simulate bilayer systems (CHARMM36 force field) to quantify acyl chain tilt angles and hydrogen bonding with phospholipid headgroups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.